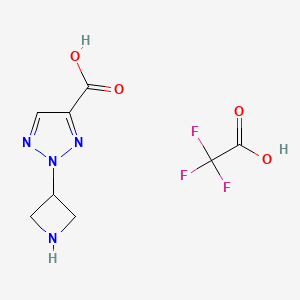

2-(azetidin-3-yl)-2H-1,2,3-triazole-4-carboxylicacid,trifluoroaceticacid

Description

Chemical Structure and Properties

The compound 2-(azetidin-3-yl)-2H-1,2,3-triazole-4-carboxylic acid, trifluoroacetic acid (TFA) consists of a 1,2,3-triazole core substituted at position 2 with an azetidine (a four-membered saturated nitrogen heterocycle) and at position 4 with a carboxylic acid group. The trifluoroacetic acid acts as a counterion, likely stabilizing the compound during synthesis or purification . Its molecular formula is C₉H₁₁F₃N₄O₄ (including TFA), with a molecular weight of 296.20 g/mol (as per Aaron Chemicals LLC) . The SMILES string, OC(=O)C(F)(F)F.COC(=O)c1cnn(n1)C1CNC1, highlights the connectivity of the azetidine and triazole moieties .

The azetidine substituent may be introduced via Mitsunobu reactions or other functionalization strategies, as seen in related azide-alkyne systems .

Propriétés

Formule moléculaire |

C8H9F3N4O4 |

|---|---|

Poids moléculaire |

282.18 g/mol |

Nom IUPAC |

2-(azetidin-3-yl)triazole-4-carboxylic acid;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C6H8N4O2.C2HF3O2/c11-6(12)5-3-8-10(9-5)4-1-7-2-4;3-2(4,5)1(6)7/h3-4,7H,1-2H2,(H,11,12);(H,6,7) |

Clé InChI |

ONOAVRUYZFOHDX-UHFFFAOYSA-N |

SMILES canonique |

C1C(CN1)N2N=CC(=N2)C(=O)O.C(=O)(C(F)(F)F)O |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(azetidin-3-yl)-2H-1,2,3-triazole-4-carboxylic acid, trifluoroacetic acid typically involves multiple steps. . This reaction is efficient for synthesizing functionalized azetidines, although it faces challenges due to the inherent difficulties in the reaction process.

Another method involves the Horner–Wadsworth–Emmons reaction, followed by hydrogenation and optical resolution to obtain the desired enantiomers . This method is particularly useful for preparing chiral compounds.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

2-(azetidin-3-yl)-2H-1,2,3-triazole-4-carboxylic acid, trifluoroacetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents.

Reduction: Reduction reactions can be carried out using hydrogenation techniques.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azetidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for hydrogenation.

Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Applications De Recherche Scientifique

2-(azetidin-3-yl)-2H-1,2,3-triazole-4-carboxylic acid, trifluoroacetic acid has numerous applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is explored for its potential use in drug development, particularly in designing new therapeutic agents.

Industry: The compound is used in the development of new materials with unique properties.

Mécanisme D'action

The mechanism of action of 2-(azetidin-3-yl)-2H-1,2,3-triazole-4-carboxylic acid, trifluoroacetic acid involves its interaction with specific molecular targets. The azetidine and triazole rings can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

To contextualize the biological and chemical relevance of 2-(azetidin-3-yl)-2H-1,2,3-triazole-4-carboxylic acid, TFA, we compare it with structurally analogous triazole-carboxylic acid derivatives. Key differences lie in substituent effects, acidity, and bioactivity.

Table 1: Structural and Functional Comparison of Selected Triazole-Carboxylic Acid Derivatives

Key Findings:

Bioactivity Trends: Triazole-carboxylic acids with heterocyclic substituents (e.g., thiazol-2-yl) exhibit superior antiproliferative activity compared to aryl-substituted analogs. For example, 5-methyl-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxylic acid showed 40% growth inhibition in lung cancer cells, attributed to zwitterionic properties enhancing membrane permeability .

Acidity and Pharmacokinetics: The carboxylic acid group in triazoles is highly acidic (pKa ~3–4), which can limit cell permeability and lead to non-selective binding . This explains why amide derivatives of similar triazoles often outperform carboxylic acids in bioassays . The trifluoroacetic acid counterion in the target compound may further lower the microenvironmental pH, exacerbating solubility challenges .

Substituent Effects: Electron-withdrawing groups (e.g., CF₃ in ) increase electrophilicity but may reduce metabolic stability.

Activité Biologique

The compound 2-(azetidin-3-yl)-2H-1,2,3-triazole-4-carboxylic acid, trifluoroacetic acid is a member of the triazole family, which has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₁H₁₄F₃N₃O₂

- Molecular Weight : 281.25 g/mol

- CAS Number : 2580188-83-4

The compound features a triazole ring fused with an azetidine moiety and a carboxylic acid group, which contributes to its potential bioactivity.

Biological Activity Overview

Research indicates that triazole-containing compounds exhibit a wide range of biological activities, including:

- Anticancer Properties : Several studies have shown that triazole derivatives can inhibit cancer cell proliferation and induce apoptosis.

- Antimicrobial Activity : Triazoles have been investigated for their efficacy against various bacterial and fungal strains.

- Anti-inflammatory Effects : Some derivatives have demonstrated the ability to modulate inflammatory pathways.

Anticancer Activity

A significant area of research focuses on the anticancer potential of triazole derivatives. For instance:

| Compound | Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | HCT116 | 0.43 | Induces apoptosis via NF-kB inhibition |

| Compound B | MDA-MB-231 | 1.5 | Arrests cell cycle in G0/G1 phase |

| 2-(azetidin-3-yl)-2H-1,2,3-triazole-4-carboxylic acid | Various | TBD | TBD |

The compound's structure allows for interaction with key cellular targets involved in cancer progression. For example, studies have shown that triazole derivatives can inhibit the phosphorylation of p65 in the NF-kB pathway, leading to decreased cancer cell viability and migration .

Antimicrobial Activity

Triazoles are well-known for their antifungal properties. The compound has shown promising results in preliminary screening against various pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 12 µg/mL |

| Escherichia coli | 8 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

These results indicate that the compound may serve as a lead for developing new antimicrobial agents .

Case Studies

- Anticancer Screening : In a study involving various triazole derivatives, it was found that those containing an azetidine moiety exhibited enhanced cytotoxicity against HCT116 and MDA-MB-231 cell lines. The mechanism involved increased reactive oxygen species (ROS) production leading to apoptosis .

- Antimicrobial Efficacy : A series of tests were conducted against common bacterial strains where the compound demonstrated significant inhibition compared to standard antibiotics. The results suggest a potential role in treating infections caused by resistant strains.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.